(R)-Diethyl 2-hydroxysuccinate
Overview
Description
The compound "(R)-Diethyl 2-hydroxysuccinate" is a chiral diethyl ester of hydroxysuccinic acid. It is relevant in the synthesis of various organic molecules, particularly those with biological activity or pharmaceutical applications. The stereochemistry of this compound is crucial as it can significantly influence the properties and reactivity of the molecules derived from it.
Synthesis Analysis
The synthesis of related compounds often involves stereoselective or stereospecific reactions to ensure the correct configuration of the product. For instance, the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate involves intermediates such as diethyl (2S,3S)-2-bromo-3-hydroxysuccinate and diethyl (2R,3R)-2,3-epoxysuccinate, highlighting the importance of controlling stereochemistry during synthesis . Another example is the diastereoselective α-alkylation of β-hydroxycarboxylic esters to produce diethyl (2S, 3R)-( + )-3-allyl-2-hydroxysuccinate from diethyl (S)-( − )-malate, which showcases the use of alkoxide enolates in the synthesis process .
Molecular Structure Analysis
The molecular structure of "(R)-Diethyl 2-hydroxysuccinate" and its derivatives is characterized by the presence of hydroxyl and ester functional groups attached to a succinate backbone. The configuration of these groups is essential for the molecule's reactivity and interaction with other chemical entities. The stereochemistry is often determined using spectroscopic methods such as NMR, and the structure can be confirmed by X-ray crystallography, as seen in related compounds .
Chemical Reactions Analysis
Chemical reactions involving "(R)-Diethyl 2-hydroxysuccinate" derivatives can include annulation, epoxide formation, and various substitution reactions, as indicated by the synthesis of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate . Additionally, the alkylation of β-hydroxycarboxylic esters, as demonstrated in the synthesis of (2S,3R)-3-allyl-2-hydroxysuccinic acid, is another example of the type of chemical reactions these compounds undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(R)-Diethyl 2-hydroxysuccinate" derivatives are influenced by their functional groups and stereochemistry. These properties include solubility in various solvents, boiling and melting points, and reactivity towards different reagents. For example, the solubility of these compounds in common organic solvents like N,N-dimethylformamide and ethanol is crucial for their purification and characterization . The reactivity of the hydroxyl group and the ester moiety also plays a significant role in subsequent chemical transformations, such as cyclization reactions .
Scientific Research Applications
Synthesis and Chemical Transformations:
- Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate is used as an intermediate in the synthesis of various chemical compounds. This includes intermediates like diethyl (2S,3S)-2-bromo-3-hydroxysuccinate and diethyl (2R,3R)-2,3-epoxysuccinate, highlighting its versatility in chemical synthesis (Saitô, Komada, & Moriwake, 2003).
Catalysis and Enantioselectivity:
- (R)-Diethyl 2-hydroxysuccinate derivatives have been utilized in organocatalysis, particularly in asymmetric direct aldol reactions in water. These reactions are significant in producing aldol products with high yields and excellent enantioselectivities (Zhao, He, Jiang, Tang, Cun, & Gong, 2008).
Pharmacology and Biochemical Research:
- In the context of cancer research, R-2-hydroxyglutarate, a related compound, has been shown to impact cancerous metabolism and apoptosis resistance. This is primarily through its effect on promoting hypersuccinylation, highlighting a potential therapeutic pathway for cancer treatment (Li et al., 2015).
- Additionally, R-2-hydroxyglutarate has been identified for its anti-tumor activity, particularly in targeting specific biochemical pathways in leukemia cells. This includes the inhibition of fat mass and obesity-associated protein (FTO) and influencing RNA modification and metabolism (Qing et al., 2021).
Analytical Chemistry:
- (R)-Diethyl 2-hydroxysuccinate and its derivatives are also significant in analytical chemistry, particularly in assays for determining the enantiomeric purity of certain compounds. This showcases its role in precise chemical analysis and quality control (Żymańczyk-Duda, Skwarczynski, Lejczak, & Kafarski, 1996).
Environmental and Industrial Applications:
- Compounds related to (R)-Diethyl 2-hydroxysuccinate have been studied in environmental contexts, such as the chemoenzymatic resolution of rac-malathion, an organophosphate pesticide. This work involves understanding the stereochemistry and enzymatic interactions of the pesticide's components (Hitt, Belabassi, Suhy, Berkman, & Thompson, 2014).
Safety And Hazards
properties
IUPAC Name |
diethyl (2R)-2-hydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226474 | |
Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Diethyl 2-hydroxysuccinate | |
CAS RN |
7554-28-1 | |
Record name | Diethyl D-malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7554-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, hydroxy-, diethyl ester, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(+)-Malic acid diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.